Thalidomide-NH-C5-NH2 (hydrochloride)
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Overview
Description
Pomalidomide - linker 4 is a compound that belongs to the class of immunomodulatory imide drugs (IMiDs). These compounds, including thalidomide and lenalidomide, have gained significant attention for their therapeutic applications, particularly in the treatment of multiple myeloma and other cancers . Pomalidomide is known for its ability to bind to the E3 ligase cereblon, redirecting its protein degradation capabilities towards neosubstrates, which is crucial for its therapeutic effects .
Mechanism of Action
Target of Action
Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 are synthesized E3 ligase ligand-linker conjugates that incorporate the Thalidomide-based cereblon ligand . The primary target of these compounds is the E3 ubiquitin ligase, cereblon . Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including limb outgrowth, somitogenesis, and brain development .
Mode of Action
Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 interact with their target, cereblon, to modulate the ubiquitin-proteasome system . These compounds exploit this system to selectively degrade target proteins . Pomalidomide, an analogue of thalidomide, is an immunomodulatory antineoplastic agent . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .
Biochemical Pathways
The interaction of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 with cereblon affects various biochemical pathways. These compounds display immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .
Pharmacokinetics
It is known that these compounds have good water solubility and stability . More research is needed to outline the ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 action include inhibition of cell proliferation and induction of apoptosis in tumor cells . These compounds also display immunomodulatory activity, enhancing T cell– and natural killer cell–mediated immunity .
Biochemical Analysis
Biochemical Properties
Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .
Cellular Effects
The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.
Preparation Methods
The synthesis of pomalidomide - linker 4 involves several steps. One common method includes the alkylation of the aromatic amine, although this approach often suffers from low nucleophilicity and poor chemoselectivity . Another method is the acylation of the aromatic amine, which provides pomalidomide derivatives but adds additional polar surface area and a hydrogen bond acceptor . Industrial production methods often utilize continuous flow chemistry, which allows for safe operation, excellent reproducibility, and efficient processes . This method involves a multi-step continuous flow synthesis, yielding pomalidomide and its analogues with an overall yield of 38-47% .
Chemical Reactions Analysis
Pomalidomide - linker 4 undergoes various chemical reactions, including substitution reactions. For example, the alkylation of the aromatic amine is a common reaction, although it faces challenges due to low nucleophilicity . Acylation of the aromatic amine is another reaction that provides pomalidomide derivatives . Common reagents used in these reactions include diamines and DIPEA (N,N-Diisopropylethylamine), with reactions often conducted in DMSO (Dimethyl sulfoxide) at elevated temperatures . Major products formed from these reactions include pomalidomide homo-dimers and JQ1-pomalidomide conjugates .
Scientific Research Applications
Pomalidomide - linker 4 has a wide range of scientific research applications. In medicine, it is used as an immunomodulatory agent for the treatment of multiple myeloma and other hematological malignancies . It has demonstrated improved efficacy and toxicity profiles compared to its sister compounds, lenalidomide and thalidomide . In chemistry, pomalidomide is utilized in the development of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins by targeting E3 ligases . Additionally, pomalidomide has been explored for its neuroprotective properties in the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Pomalidomide is part of the IMiDs class of drugs, which also includes thalidomide and lenalidomide . Compared to these compounds, pomalidomide has demonstrated improved efficacy and a better toxicity profile . Thalidomide was the first IMiD developed, followed by lenalidomide, which has a substitution of an amino group at the fourth position and a single oxo group in the phthaloyl ring . Pomalidomide, being the most recent and potent IMiD, has redefined the therapeutic landscape for relapsed and refractory multiple myeloma patients .
Conclusion
Pomalidomide - linker 4 is a versatile compound with significant therapeutic potential. Its synthesis involves various chemical reactions, and it has a wide range of applications in scientific research, particularly in medicine and chemistry. Its mechanism of action and improved efficacy compared to similar compounds make it a valuable addition to the field of immunomodulatory drugs.
Properties
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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